N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a piperidine ring, and a 2,4-dioxothiazolidin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the workers involved.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a histone deacetylase inhibitor, which can play a role in regulating gene expression and potentially treating diseases such as cancer.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diabetes and other metabolic disorders. Its ability to modulate specific biological pathways makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in many industrial processes.
Mechanism of Action
The mechanism by which N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing it from deacetylating histones, which in turn affects gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide include other thiazolidinedione derivatives and benzhydryl-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its ability to modulate biological pathways effectively. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-benzhydryl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMTOCRMJKRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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